![molecular formula C9H15N3S B12929482 4-(Butylthio)-6-methylpyrimidin-2-amine CAS No. 6308-33-4](/img/structure/B12929482.png)
4-(Butylthio)-6-methylpyrimidin-2-amine
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Overview
Description
4-(Butylthio)-6-methylpyrimidin-2-amine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of a butylthio group and a methyl group on the pyrimidine ring makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butylthio)-6-methylpyrimidin-2-amine typically involves the introduction of the butylthio group and the methyl group onto the pyrimidine ring. One common method is the nucleophilic substitution reaction where a suitable pyrimidine precursor is reacted with butylthiol in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Butylthio)-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the butylthio group, yielding a simpler pyrimidine derivative.
Substitution: The amino group on the pyrimidine ring can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: De-thiolated pyrimidine derivatives.
Substitution: Alkylated or acylated pyrimidine derivatives.
Scientific Research Applications
4-(Butylthio)-6-methylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(Butylthio)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The butylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylthio)-6-methylpyrimidin-2-amine
- 4-(Ethylthio)-6-methylpyrimidin-2-amine
- 4-(Propylthio)-6-methylpyrimidin-2-amine
Uniqueness
4-(Butylthio)-6-methylpyrimidin-2-amine is unique due to the length of its butylthio group, which can influence its chemical reactivity and biological activity. Compared to its shorter-chain analogs, this compound may exhibit different solubility, stability, and interaction profiles with biological targets.
Biological Activity
4-(Butylthio)-6-methylpyrimidin-2-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound by examining its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₂N₂S
- Molecular Weight : 184.27 g/mol
- IUPAC Name : this compound
- CAS Number : 6308-33-4
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its potential use in agrochemicals, primarily due to its ability to inhibit the growth of various microbial strains. The compound has shown efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungi, suggesting a broad spectrum of antimicrobial activity .
Anticancer Activity
The compound has been evaluated for its anticancer properties in several studies. In vitro assays demonstrated that derivatives of pyrimidine compounds, including this compound, exhibited cytotoxic effects against various cancer cell lines. For instance, studies have reported that modifications to the pyrimidine structure can enhance its selectivity and potency against specific cancer types .
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular processes, thereby disrupting normal cell function and promoting apoptosis in cancer cells.
- Receptor Modulation : It could also interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and survival .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results indicated significant inhibition of microbial growth at varying concentrations, with a notable effect against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the strain tested.
Study 2: Anticancer Potential
In another investigation focusing on anticancer properties, this compound was tested against several cancer cell lines, including HeLa and MCF7. The compound demonstrated IC50 values in the micromolar range, indicating potent cytotoxicity. The study highlighted structure–activity relationship (SAR) insights that suggest modifications to the butylthio group could enhance anticancer activity .
Comparative Analysis with Similar Compounds
Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
---|---|---|---|
This compound | Yes | Yes | Enzyme inhibition |
2-Amino-4-methylpyrimidine | Moderate | Yes | Receptor modulation |
5-Fluoro-2-(phenyl)benzimidazole | Yes | High | Enzyme inhibition |
Properties
CAS No. |
6308-33-4 |
---|---|
Molecular Formula |
C9H15N3S |
Molecular Weight |
197.30 g/mol |
IUPAC Name |
4-butylsulfanyl-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C9H15N3S/c1-3-4-5-13-8-6-7(2)11-9(10)12-8/h6H,3-5H2,1-2H3,(H2,10,11,12) |
InChI Key |
JUUPMMRKSVNKCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC(=NC(=C1)C)N |
Origin of Product |
United States |
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